2-(4-Ethoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
2-(4-Ethoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives
Preparation Methods
The synthesis of 2-(4-Ethoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions. One common method includes the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions, mediated by visible light . This method is advantageous due to its regioselectivity and the use of environmentally friendly conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the ethoxyphenyl group.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Ethoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antifungal activities.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which it is used. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar compounds include other thiazolo[3,2-b][1,2,4]triazole derivatives, such as:
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides
- Luminescent N-arylphthalimidino derivatives
These compounds share structural similarities but differ in their specific substituents and biological activities
Properties
CAS No. |
538340-80-6 |
---|---|
Molecular Formula |
C23H20N4O3S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(5Z)-2-(4-ethoxyphenyl)-5-(2-oxo-1-propylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H20N4O3S/c1-3-13-26-17-8-6-5-7-16(17)18(21(26)28)19-22(29)27-23(31-19)24-20(25-27)14-9-11-15(12-10-14)30-4-2/h5-12H,3-4,13H2,1-2H3/b19-18- |
InChI Key |
LZJSUFFEQZHNLY-HNENSFHCSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCC)S3)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCC)S3)C1=O |
Origin of Product |
United States |
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